REACTION_CXSMILES
|
[CH:1]([NH:3][CH2:4][CH2:5][S:6][CH2:7][CH2:8][Si:9]([CH3:12])([CH3:11])[CH3:10])=O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C(OCC)C>[CH3:1][NH:3][CH2:4][CH2:5][S:6][CH2:7][CH2:8][Si:9]([CH3:10])([CH3:12])[CH3:11] |f:1.2.3.4.5.6|
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Name
|
N-formyl-2-[[2-(trimethylsilyl)ethyl]thio]ethyl amine
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Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C(=O)NCCSCC[Si](C)(C)C
|
Name
|
|
Quantity
|
152 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
same solvent
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the stirred reaction mixture
|
Type
|
CUSTOM
|
Details
|
is quenched by addition of 0.6 ml of water and 0.15 ml of 15% sodium hydroxide solution
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The combined organic layers is evaporated in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled to N-methyl-2-[[2-(trimethylsilyl)ethyl]thio]ethyl amine (350 mg, 93.5%)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CNCCSCC[Si](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |